Sodium O,O-dimethyl thiophosphate

Synthesis Process Chemistry Phosphorylation

Sodium O,O-dimethyl thiophosphate (CAS 23754-87-2) is the sodium salt of O,O-dimethyl phosphorothioate, supplied as a white to pale beige hygroscopic solid. As a dimethyl phosphorothioate, it exhibits faster alkyl-phosphate bond cleavage than its diethyl counterpart—a critical differentiator for hydrolysis studies, metabolic tracing, and electrophilic phosphorylation. With a documented synthetic yield of 96.31% and reliability as an intermediate in S→N rearrangement, it delivers cost-effective performance for analytical toxicology and mechanistic investigations. Verify your specification: substitution with potassium, ammonium, or ethyl esters alters reactivity and analytical detection windows.

Molecular Formula C2H6NaO3PS
Molecular Weight 164.1 g/mol
CAS No. 23754-87-2
Cat. No. B156415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium O,O-dimethyl thiophosphate
CAS23754-87-2
SynonymsMethyl Sodium Phosphorothioate ((MeO)2(NaO)PS);  O,O-Dimethyl Ester Phosphorothioic Acid Sodium Salt;  O,O-Dimethyl S-Hydrogen Phosphorothioate Sodium Salt
Molecular FormulaC2H6NaO3PS
Molecular Weight164.1 g/mol
Structural Identifiers
SMILESCOP(=S)([O-])OC.[Na+]
InChIInChI=1S/C2H7O3PS.Na/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);/q;+1/p-1
InChIKeyLWRYJFJUTLBKPU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium O,O-Dimethyl Thiophosphate (CAS 23754-87-2): Baseline Properties and Technical Specifications for Procurement


Sodium O,O-dimethyl thiophosphate (CAS 23754-87-2) is a sodium salt of O,O-dimethyl phosphorothioate, belonging to the class of organothiophosphates [1]. It is primarily recognized as an intermediate in organic synthesis and as a metabolite of organophosphate pesticides, with a molecular formula of C2H6NaO3PS and a molecular weight of 164.1 g/mol . The compound exhibits notable hygroscopicity and is typically supplied as a white to pale beige solid with a melting point >300°C (decomposition) and limited solubility in common solvents .

Why Sodium O,O-Dimethyl Thiophosphate Cannot Be Casually Substituted by Other Thiophosphate Salts or Analogs


Within the O,O-dimethyl thiophosphate family, substitution of the sodium counterion with potassium or ammonium, or replacement of the methyl esters with ethyl groups, introduces measurable and functionally consequential differences in reactivity, metabolic fate, and synthetic utility. The sodium salt (CAS 23754-87-2) exhibits a distinct reactivity profile as an electrophile in phosphorylation and sulfurization reactions , while comparative hydrolysis studies demonstrate that the dimethyl phosphorothioate scaffold undergoes alkyl-phosphate bond cleavage proportionately more readily than its diethyl counterpart under identical conditions [1]. Such differences are not merely incremental; they can alter synthetic yields, analytical detection windows, and the interpretation of metabolic studies. Therefore, casual substitution without verification of equivalence risks compromising experimental reproducibility and the validity of comparative analyses.

Sodium O,O-Dimethyl Thiophosphate: Quantitative Differentiators vs. Potassium, Ammonium, and Diethyl Analogs


Synthetic Yield: High-Yield Preparation of Sodium Salt (96.31%) as a Key Differentiator

A scalable synthetic route for sodium O,O-dimethyl thiophosphate from dimethyl phosphite, sodium metal, and sulfur achieves a high isolated yield of 96.31% . This yield is substantially higher than the ~6% overall yield reported for the deuterated analog [1], directly impacting procurement decisions based on cost-efficiency and waste minimization.

Synthesis Process Chemistry Phosphorylation

Hydrolytic Stability: Enhanced Alkyl-Phosphate Bond Cleavage in Dimethyl vs. Diethyl Phosphorothioates

In comparative studies of dialkyl aryl phosphorothioate insecticides, alkyl-phosphate bond hydrolysis was proportionately greater with the dimethyl phosphorothioate scaffold than with the corresponding diethyl phosphorothioates in rats and under alkaline conditions [1]. While exact rate constants for the free sodium salt are not directly provided, this class-level inference confirms that the dimethyl substitution pattern intrinsically accelerates this specific hydrolytic pathway.

Metabolism Toxicology Environmental Fate Hydrolysis

Counterion-Dependent Reactivity: Sodium Salt as a Preferred Electrophile

Sodium O,O-dimethyl thiophosphate is explicitly characterized as an effective electrophile, commonly used in phosphate esterification and sulfurization reactions . While the potassium and ammonium salts are also used in similar contexts, the sodium salt's commercial availability and documented use as a reactant in the specific rearrangement of S-(2-aminoethyl)thiophosphates to N-(2-mercaptoethyl)phosphoramidates provides a direct, application-specific differentiator.

Reactivity Electrophilicity Phosphorylation Sulfurization

Sodium O,O-Dimethyl Thiophosphate: Optimal Use Cases Derived from Quantitative Evidence


Analytical Reference Standard for Organophosphate Pesticide Exposure Monitoring

Sodium O,O-dimethyl thiophosphate (or its protonated form, DMTP) is a key urinary metabolite of numerous organophosphate pesticides, including methyl parathion and phosmet [1][2]. Its detection and quantification via GC-MS, as demonstrated in rapid protocols, make it an essential reference material for toxicology laboratories and environmental health studies. The compound's distinct hydrolytic profile, where alkyl-phosphate bond cleavage is favored over the diethyl analog, directly impacts the design of analytical methods and the interpretation of biomonitoring data [3].

Precursor for Mechanistic Studies in Phosphoryl Transfer and Catalysis

The O,O-dimethyl thiophosphate scaffold serves as a model substrate in kinetic and mechanistic investigations of phosphoryl transfer reactions. Studies on the base-promoted solvolysis of O,O-dimethyl phosphorothioates reveal a transition from concerted to stepwise mechanisms depending on leaving group pKa, with a defined threshold (pKa < 12.3 in methanol) [1]. The sodium salt is a convenient source of this anion for such fundamental studies. Furthermore, the compound's hydrolysis has been studied in organized media, demonstrating specific rate accelerations or inhibitions in micellar and liquid crystalline phases [2][3], making it a valuable probe for understanding catalysis in confined environments.

Synthetic Intermediate in Organophosphorus Chemistry

Given its high-yield synthesis and established electrophilic reactivity, sodium O,O-dimethyl thiophosphate is a reliable and efficient intermediate for introducing the dimethyl thiophosphate group into target molecules. Its documented use in the rearrangement of S-(2-aminoethyl)thiophosphates to N-(2-mercaptoethyl)phosphoramidates [1] exemplifies its utility in constructing complex organophosphorus frameworks. The high synthetic yield (96.31%) directly translates to cost-effectiveness for both laboratory-scale and pilot-plant syntheses [2].

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